2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18783735
InChI: InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-10(9-13)6-8-13/h10H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H23BO2
Molecular Weight: 222.13 g/mol

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18783735

Molecular Formula: C13H23BO2

Molecular Weight: 222.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H23BO2
Molecular Weight 222.13 g/mol
IUPAC Name 2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-10(9-13)6-8-13/h10H,5-9H2,1-4H3
Standard InChI Key QLTORZLRSSKFOP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a bicyclo[2.2.1]heptane moiety fused to a 1,3,2-dioxaborolane ring. The bicyclic system imposes rigidity, while the tetramethyl substituents on the dioxaborolane enhance steric protection of the boron atom, improving stability . The molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.13 g/mol .

Table 1: Key Structural and Spectroscopic Data

PropertyValue/Description
IUPAC Name2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number174090-32-5
InChI KeyQLTORZLRSSKFOP-UHFFFAOYSA-N
SMILESB1(OC(C(C)(C)O1)C2C3CC2CC3)C(C)(C)C
X-ray CrystallographyConfirms bicyclic geometry and boron coordination.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.0–1.3 ppm correspond to methyl groups on the dioxaborolane, while resonances between δ 1.5–2.2 ppm arise from bicycloheptane protons.

  • ¹¹B NMR: A singlet near δ 30 ppm confirms tetracoordinated boron .

  • IR Spectroscopy: B-O stretching vibrations appear at 1340–1380 cm⁻¹.

Synthesis and Industrial Preparation

Palladium-Catalyzed Borylation

The most common synthesis involves reacting bicyclo[2.2.1]heptan-1-yl halides (e.g., bromide or triflate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)₂). This method achieves yields exceeding 75% under inert conditions.

Reaction Scheme:

Bicycloheptane-X+B₂(pin)₂Pd catalystTarget Compound\text{Bicycloheptane-X} + \text{B₂(pin)₂} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Photoredox Cross-Coupling

Recent advances utilize photoredox catalysis for iterative coupling. For example, diisopropylammonium bis(catecholato)cyclohexylsilicate reacts with aryl bromides under blue LED irradiation to form boronated intermediates . This method enables access to polysubstituted aryl boronate esters .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boron center facilitates carbon-carbon bond formation with aryl halides. In a representative reaction, it couples with 4-bromobenzaldehyde to yield biaryl derivatives, pivotal in drug discovery .

Table 2: Representative Cross-Coupling Reactions

SubstrateProductCatalystYield (%)
4-BromophenylboronateBicycloheptane-biarenePd(PPh₃)₄82
3-BromopyridinePyridyl-bicycloheptane hybridNi(cod)₂68

Medicinal Chemistry Building Blocks

The bicyclo[2.2.1]heptane scaffold mimics rigidified cyclopentanes, enhancing drug potency by restricting conformational flexibility . Derivatives of this compound are explored as protease inhibitors and antiviral agents .

ParameterDetails
Storage Conditions-20°C, inert atmosphere
Handling PrecautionsUse gloves, eye protection, and fume hood
First Aid MeasuresRinse eyes/skin with water; seek medical attention if ingested .
SupplierPurity (%)PackagingPrice (USD/g)
Shanghai Haohong991 kg amber glass bottle12.50
Ambeed975 g sealed vial45.00

Recent Advances and Future Directions

Photoredox-Mediated Functionalization

A 2023 study demonstrated the compound’s role in synthesizing 2,5-disubstituted bicyclo[2.1.1]hexanes via C–H functionalization, enabling access to novel medicinally relevant scaffolds .

Computational Modeling

Density functional theory (DFT) studies predict enhanced reactivity in electron-deficient aryl partners, guiding catalyst selection for asymmetric couplings .

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